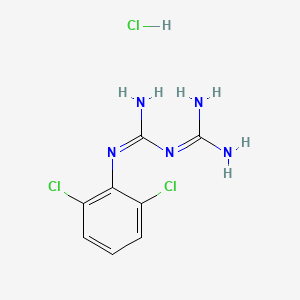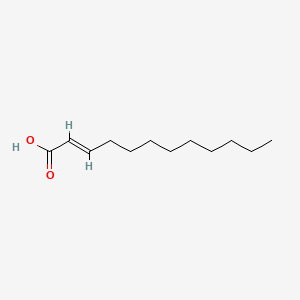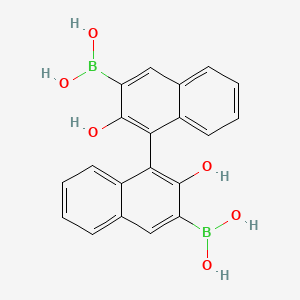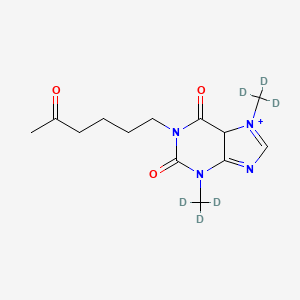
3,7-dihydro-3,7-di(methyl-d3)-1-(5-oxohexyl)-1H-purine-2,6-dione
Vue d'ensemble
Description
The compound appears to be a purine derivative. Purines are biologically significant and are found in many biological compounds such as DNA, RNA, and ATP.
Synthesis Analysis
Without specific information, it’s hard to provide a synthesis analysis. However, purine derivatives are typically synthesized via multi-step organic synthesis.Molecular Structure Analysis
The compound appears to have a purine core, which is a two-ring structure composed of a pyrimidine ring fused to an imidazole ring. It also appears to have a hexyl (6-carbon) chain attached to it.Chemical Reactions Analysis
Again, without specific information, it’s hard to provide a chemical reactions analysis. However, purine derivatives can undergo a variety of reactions, including substitution and addition reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without more specific information, it’s hard to provide a detailed analysis.Applications De Recherche Scientifique
Synthesis and Derivatives
- 3,7-Dihydro-3,7-di(methyl-d3)-1-(5-oxohexyl)-1H-purine-2,6-dione, a derivative of 3,7-dihydro-1H-purine-2,6-dione, has been synthesized through alkylation processes. This synthesis is vital for developing compounds that affect thrombocyte and erythrocyte aggregation (Rybár, Turčáni, & Alföldi, 1993).
Photochemistry
- Photochemistry has been employed to create novel derivatives of this compound. Under specific conditions, various unique derivatives are produced, which are significant for understanding the compound’s chemical behavior and potential applications (Han, Bonnet, & V. D. Westhuizen, 2008).
Protective Group Synthesis
- Thietanyl protection, a method in synthetic chemistry, is used in the synthesis of specific derivatives of this compound. It highlights the need for protective groups in synthesizing complex molecules (Khaliullin & Shabalina, 2020).
Molecular Structure Analysis
- Studies on the molecular structure and normal vibrations of xanthine and its methyl derivatives, including 3,7-dihydro-purine-2,6-dione, provide insights into the structural and electronic characteristics of these compounds (Gobre, Pinjari, & Gejji, 2010).
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
- Derivatives of 3,7-dihydro-purine-2,6-dione have been synthesized as dipeptidyl peptidase IV inhibitors, showcasing their potential in therapeutic applications, particularly in treating metabolic disorders (Mo et al., 2015).
Safety And Hazards
Without specific information, it’s hard to provide a safety and hazards analysis. However, like all chemicals, safe handling and proper protective equipment should be used when working with this compound.
Orientations Futures
The future directions for research on this compound would depend on its potential applications. Without more information, it’s hard to provide specific future directions.
Propriétés
IUPAC Name |
1-(5-oxohexyl)-3,7-bis(trideuteriomethyl)-5H-purin-7-ium-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8,10H,4-7H2,1-3H3/q+1/i2D3,3D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZHJDUQMYELJQ-XERRXZQWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCN1C(=O)C2C(=NC=[N+]2C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=NC=[N+](C2C(=O)N(C1=O)CCCCC(=O)C)C([2H])([2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N4O3+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-dihydro-3,7-di(methyl-d3)-1-(5-oxohexyl)-1H-purine-2,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



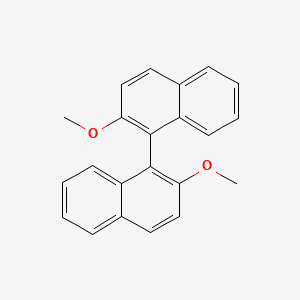
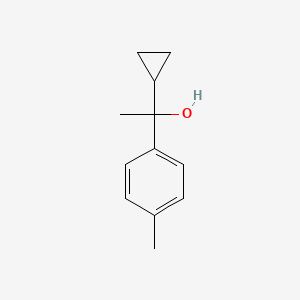
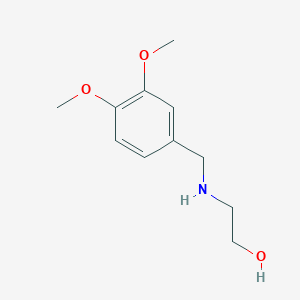
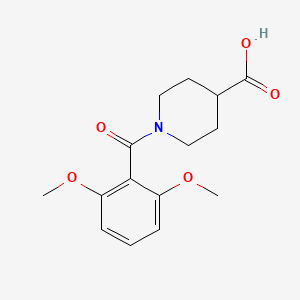
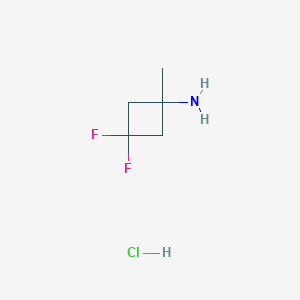
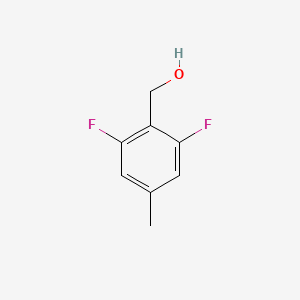

![1-[4-(Difluoromethoxy)phenyl]propan-1-one](/img/structure/B3025626.png)
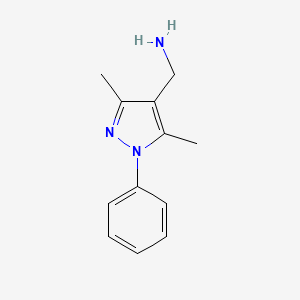
![(4AS,6aR,9aR,9bR)-6a-methyloctahydrocyclopenta[f]chromene-3,7(2H,8H)-dione](/img/structure/B3025631.png)
![[6-(3,5-Dichlorophenyl)-3-pyridyl]methanol](/img/structure/B3025632.png)
